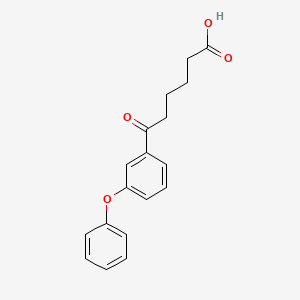

6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-oxo-6-(3-phenoxyphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-17(11-4-5-12-18(20)21)14-7-6-10-16(13-14)22-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOUSKWUPIYXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294667 | |

| Record name | ε-Oxo-3-phenoxybenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-75-8 | |

| Record name | ε-Oxo-3-phenoxybenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ε-Oxo-3-phenoxybenzenehexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 6 Oxo 6 3 Phenoxyphenyl Hexanoic Acid

Established Synthetic Pathways for Analogous Hexanoic Acid Derivatives

The synthesis of functionalized hexanoic acids, particularly those containing aryl keto groups, often relies on robust and well-documented reaction classes in organic chemistry.

The construction of analogous 6-aryl-4-oxohexanoic acids frequently employs multi-step sequences that build the carbon skeleton and introduce the required functional groups sequentially. researchgate.netnih.gov A cornerstone of this approach is the Friedel-Crafts acylation, an electrophilic aromatic substitution that forms the C-C bond between the aromatic ring and the keto group. organic-chemistry.org In this reaction, an acyl chloride or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.com For a molecule like the target compound, this would involve acylating a phenoxyphenyl precursor.

The hexanoic acid chain itself can be introduced in several ways. One common method involves using a cyclic anhydride, like adipic anhydride, in a Friedel-Crafts reaction with the aromatic substrate. This reaction directly installs the six-carbon chain with a ketone at the C6 position and a terminal carboxylic acid. Subsequent reduction of any additional unsaturation in the chain can be performed if necessary. researchgate.netnih.gov These multi-step pathways are fundamental in organic synthesis, allowing for the systematic construction of complex molecules from simpler starting materials. savemyexams.com

Condensation reactions are vital for forming C-C bonds in the synthesis of related keto-acid structures. wikipedia.org For example, the synthesis of 6-aryl-4-oxohex-5-enoic acids has been achieved through the condensation of an aromatic aldehyde with levulinic acid. researchgate.netnih.gov This type of reaction, often an aldol (B89426) condensation, creates a carbon-carbon double bond that can be subsequently hydrogenated to yield the saturated hexanoic acid chain.

While the target molecule is acyclic, ring formation and ring-opening reactions are powerful strategies in the synthesis of related systems and precursors. wikipedia.org For instance, the Dieckmann condensation, an intramolecular Claisen condensation, is used to form five- or six-membered cyclic β-keto esters, which can serve as versatile intermediates. wikipedia.org Similarly, ring-closing metathesis has emerged as a powerful tool for forming various ring sizes. wikipedia.org The principles governing the favorability of ring-closing reactions, summarized by Baldwin's rules, are a critical consideration in designing synthetic pathways that may involve cyclic intermediates. libretexts.org A sustainable route to related building blocks like ε-caprolactone involves the catalytic cyclization of 6-hydroxyhexanoic acid, demonstrating the interplay between linear and cyclic compounds in synthetic design. rsc.org

De Novo Synthesis of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid

Designing a novel synthesis for a specific target like this compound requires a logical deconstruction of the molecule to identify readily available starting materials.

A retrosynthetic analysis of this compound suggests two primary strategic disconnections. amazonaws.com The most logical disconnection is at the C-C bond formed by a Friedel-Crafts acylation. This breaks the molecule into two key synthons: a 3-phenoxyphenyl cation equivalent and a 6-carboxy-1-oxohexyl anion equivalent.

Disconnection 1 (Friedel-Crafts): This disconnection points to 3-phenoxytoluene (B42325) or a similar substituted aromatic as the starting arene and a derivative of adipic acid, such as adipic anhydride or adipoyl chloride, as the acylating agent. This is the most direct and convergent approach to the carbon skeleton.

Disconnection 2 (Ether Bond): A second disconnection could be at the ether linkage. However, forming this bond often requires harsher conditions and may present challenges with regioselectivity on a more complex, pre-functionalized aromatic ring.

Therefore, the Friedel-Crafts approach is the more strategically sound pathway. The forward synthesis would involve the acylation of 3-phenoxytoluene with adipic anhydride using a Lewis acid catalyst, followed by oxidation of the methyl group to a carboxylic acid. Alternatively, direct acylation of diphenyl ether with an adipic acid derivative could be employed, though this may lead to a mixture of ortho, meta, and para isomers, requiring separation.

The success of the proposed synthesis hinges on the optimization of the key Friedel-Crafts acylation step. researchgate.net The yield and regioselectivity of this reaction are highly dependent on several factors. numberanalytics.com

Catalyst: Aluminum chloride (AlCl₃) is a common and powerful catalyst, but stoichiometric amounts are often required. organic-chemistry.org Milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used for more sensitive substrates. numberanalytics.com The use of solid acid catalysts is also an area of active research to improve catalyst recovery and reusability. nih.gov

Solvent: The choice of solvent is critical. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are traditional choices. Nitrobenzene (B124822) can also be used, but its toxicity is a significant drawback.

Temperature: Friedel-Crafts reactions are often run at low temperatures to control reactivity and minimize side reactions.

Optimization involves systematically varying these parameters to maximize the yield of the desired product. Response surface methodology can be a powerful tool for efficiently exploring the relationships between variables like reaction time, catalyst loading, and temperature to identify the optimal conditions. nih.gov

| Parameter | Variable | Rationale and Impact on Outcome |

|---|---|---|

| Catalyst | AlCl₃ | Strong Lewis acid, highly effective but can lead to side reactions. Requires stoichiometric amounts. numberanalytics.com |

| FeCl₃ / ZnCl₂ | Milder alternatives, useful for substrates with sensitive functional groups. numberanalytics.com | |

| Solid Acids (e.g., Zeolites, PTA@MIL-53) | Heterogeneous catalysts that are reusable and easily separated, improving the sustainability of the process. nih.gov | |

| Solvent | Dichloromethane / CS₂ | Traditional non-polar solvents for Friedel-Crafts reactions. |

| Solvent-Free | Reduces waste and environmental impact; reactions can sometimes be run under microwave irradiation. organic-chemistry.org | |

| Temperature | Low (0 °C to RT) | Generally preferred to control exothermic reactions and improve selectivity. |

| Elevated | May be required for less reactive substrates but increases the risk of polysubstitution and rearrangement. numberanalytics.com |

Incorporating the principles of green chemistry is essential for modern synthetic design. purkh.com The production of this compound can be made more sustainable by addressing several key areas. ucl.ac.ukucl.ac.uk

Atom Economy: The proposed Friedel-Crafts synthesis using an anhydride is highly atom-economical. Alternative strategies should be evaluated to minimize the formation of byproducts.

Use of Safer Solvents: Traditional solvents like dichloromethane are hazardous. Research into greener alternatives, such as ionic liquids or even water for certain reactions, is ongoing. chemistryviews.org For example, visible-light-induced aerobic C-H oxidation reactions to produce aromatic ketones have been successfully developed in water. chemistryviews.org

Catalysis: Replacing stoichiometric Lewis acids with recoverable and reusable heterogeneous catalysts would significantly reduce waste and environmental impact. purkh.com

Renewable Feedstocks: Exploring biosynthetic pathways for producing precursors like hexanoic acid from renewable resources is a key goal of sustainable chemistry. rsc.orgresearchgate.netnih.gov Acidogenic fermentation of biomass can produce hexanoic acid, which could then be functionalized. rsc.orgresearchgate.net

By integrating these principles, the synthesis can be designed not only for efficiency but also for minimal environmental footprint.

| Principle of Green Chemistry | Application to Synthesis of this compound |

|---|---|

| Prevention | Design a synthesis that minimizes waste generation, such as using a highly selective catalytic process. |

| Atom Economy | Utilize reactions like Friedel-Crafts acylation with anhydrides that incorporate a high percentage of starting material atoms into the final product. |

| Less Hazardous Chemical Syntheses | Avoid toxic reagents and solvents like nitrobenzene or chlorinated hydrocarbons where possible. |

| Designing Safer Chemicals | (Not directly applicable to synthesis, but to the product's purpose). |

| Safer Solvents and Auxiliaries | Replace hazardous solvents with greener alternatives or explore solvent-free reaction conditions. chemistryviews.org |

| Design for Energy Efficiency | Employ reactions that can be run at ambient temperature and pressure, potentially using photocatalysis or microwave assistance. nih.govchemistryviews.org |

| Use of Renewable Feedstocks | Investigate bio-based routes for precursors like hexanoic acid or aromatic compounds derived from biomass. rsc.orgrsc.org |

| Reduce Derivatives | Design the synthesis to avoid the use of protecting groups, reducing the number of steps and waste. |

| Catalysis | Use recyclable heterogeneous catalysts instead of stoichiometric Lewis acids to simplify purification and reduce waste. nih.govpurkh.com |

Parallel Synthesis and Library Generation of this compound Analogues

Parallel synthesis has emerged as a powerful tool for the rapid generation of a multitude of discrete compounds, facilitating the exploration of chemical space around a core scaffold. This approach, in contrast to traditional one-by-one synthesis, allows for the simultaneous preparation of a library of related molecules, which is invaluable for identifying initial hits and for lead optimization. For this compound analogues, parallel synthesis strategies can be employed to systematically vary different parts of the molecule, including the hexanoic acid chain and the 3-phenoxyphenyl moiety.

Solution-phase parallel synthesis is often preferred for generating libraries of keto-acids, as it can offer higher yields and easier purification compared to solid-phase methods for this type of molecule. Automated liquid handlers and reaction blocks can be utilized to perform reactions in a spatially addressed array, streamlining the process of reagent addition, reaction monitoring, and work-up.

The hexanoic acid chain of this compound offers several positions for systematic modification to explore their impact on biological activity. These modifications can influence the compound's polarity, flexibility, and metabolic stability. Parallel synthesis techniques are well-suited for introducing a variety of substituents at different positions along the aliphatic chain.

One common strategy involves the use of a versatile building block that can be readily functionalized. For instance, a library of analogues could be generated by reacting a common precursor, such as a derivative of glutaric or adipic acid, with a diverse set of reagents in a parallel format.

Table 1: Exemplary Modifications on the Hexanoic Acid Chain

| Position of Modification | Type of Modification | Rationale for Modification |

| C2 (α-position) | Alkylation, Arylation | Introduction of steric bulk to influence binding and metabolic stability. |

| C3 (β-position) | Introduction of hydroxyl, amino, or fluoro groups | Altering polarity and potential for hydrogen bonding interactions. |

| C4 (γ-position) | Branching with alkyl groups | Modulating lipophilicity and conformational flexibility. |

| C5 (δ-position) | Introduction of small alkyl or cycloalkyl groups | Exploring the impact of substitution near the keto group. |

The introduction of these modifications can be achieved through various synthetic transformations adapted for a parallel format. For example, α-alkylation can be performed by treating the enolate of a corresponding ester with a library of alkyl halides. Similarly, modifications at other positions can be introduced using appropriate starting materials or through multi-step sequences amenable to parallel execution.

The 3-phenoxyphenyl moiety is a critical component of the molecule, and its derivatization is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The two phenyl rings offer multiple positions for the introduction of a wide array of substituents with varying electronic and steric properties.

Parallel synthesis can be effectively utilized to explore the effects of these substituents. A common approach involves the use of a late-stage diversification strategy, where a common intermediate is coupled with a library of diverse building blocks. For instance, a Suzuki or Buchwald-Hartwig cross-coupling reaction could be employed to introduce a variety of aryl or heteroaryl groups onto one of the phenyl rings.

Table 2: Derivatization Strategies for the 3-Phenoxyphenyl Moiety

| Position of Substitution | Type of Substituent | Potential Impact |

| Phenyl Ring A (directly attached to the keto group) | Electron-withdrawing groups (e.g., -Cl, -CF3) | May influence the reactivity of the keto group and metabolic stability. |

| Electron-donating groups (e.g., -OCH3, -CH3) | Can alter the electronic properties and binding interactions. | |

| Halogens (e.g., -F, -Br) | Can improve metabolic stability and membrane permeability. | |

| Phenyl Ring B (the terminal phenyl ring) | Polar groups (e.g., -OH, -COOH) | May enhance solubility and introduce new hydrogen bonding interactions. |

| Lipophilic groups (e.g., -t-butyl, -phenyl) | Can increase lipophilicity and explore hydrophobic binding pockets. | |

| Heterocyclic rings | Can introduce novel interactions and improve pharmacokinetic properties. |

The choice of substituents is guided by principles of medicinal chemistry, aiming to probe for favorable interactions with the biological target while optimizing drug-like properties. The data generated from screening these libraries can provide valuable insights into the SAR of the 3-phenoxyphenyl moiety.

The introduction of substituents on the hexanoic acid chain can create one or more chiral centers, leading to the existence of stereoisomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of methods for the enantioselective synthesis of these stereoisomers is of paramount importance. Several strategies can be employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral this compound analogues, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the carboxylic acid terminus. Subsequent diastereoselective alkylation of the enolate would introduce a substituent at the α-position with high stereocontrol.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. Asymmetric hydrogenation of an unsaturated precursor is a powerful method for establishing stereocenters. For instance, an α,β-unsaturated derivative of this compound could be hydrogenated using a chiral rhodium or ruthenium catalyst to produce the corresponding saturated compound with high enantiomeric excess.

Biocatalysis: Enzymes are highly efficient and stereoselective catalysts that can be employed for the synthesis of chiral molecules. For example, a ketone reductase could be used for the enantioselective reduction of the keto group to a hydroxyl group, which could then be further manipulated. Alternatively, enzyme-catalyzed kinetic resolution of a racemic mixture of a chiral intermediate can be used to separate the enantiomers.

Table 3: Approaches for Enantioselective Synthesis

| Method | Description | Advantages | Potential Challenges |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to control stereochemistry. | High diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. | High catalytic efficiency, atom economy. | Catalyst development can be challenging and expensive. |

| Biocatalysis | Enzymes are used as chiral catalysts. | High enantioselectivity, mild reaction conditions. | Enzyme stability and substrate scope can be limiting. |

The choice of method for enantioselective synthesis will depend on the specific target molecule, the desired scale of the synthesis, and the availability of starting materials and catalysts.

Advanced Analytical Characterization and Structural Elucidation of 6 Oxo 6 3 Phenoxyphenyl Hexanoic Acid

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic analysis is fundamental to the structural elucidation of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid, providing detailed information about the connectivity of atoms, the molecular formula, and the nature of the functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The aromatic region would be complex due to the presence of two phenyl rings. The protons of the monosubstituted phenoxy ring would likely appear as a multiplet between δ 7.0 and 7.4 ppm. The protons of the disubstituted phenyl ring would show a more complex pattern, with signals shifted downfield due to the electron-withdrawing effect of the ketone, likely in the range of δ 7.4 to 7.8 ppm. The aliphatic chain protons would appear further upfield. The methylene (B1212753) protons adjacent to the ketone (C5) would be expected around δ 2.9-3.1 ppm as a triplet. The methylene protons adjacent to the carboxylic acid group (C2) would likely resonate around δ 2.3-2.5 ppm, also as a triplet. The remaining methylene protons at C3 and C4 would appear as a multiplet in the range of δ 1.6-1.8 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically observed downfield (> δ 10 ppm), though its position can be highly variable and it may exchange with residual water in the solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For this compound, the carbonyl carbon of the ketone would be the most downfield signal, expected in the range of δ 195-200 ppm. The carbonyl carbon of the carboxylic acid would appear around δ 175-180 ppm. The aromatic carbons would resonate in the typical region of δ 115-160 ppm, with the carbon atoms directly attached to the ether oxygen and the ketone group showing distinct chemical shifts. The aliphatic carbons would be found upfield, with the methylene carbons adjacent to the carbonyl groups (C2 and C5) appearing around δ 30-45 ppm, and the other methylene carbons (C3 and C4) at approximately δ 20-30 ppm.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the aliphatic chain, showing correlations between the protons on C2 and C3, C3 and C4, and C4 and C5. It would also help in assigning the complex splitting patterns within the aromatic rings. emerypharma.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule. For instance, HMBC correlations would be expected between the C5 protons and the ketone carbonyl carbon (C6), as well as with the carbons of the adjacent phenyl ring. Similarly, correlations between the C2 protons and the carboxylic acid carbonyl carbon (C1) would be observed. sdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s, 1H) | 175-180 |

| C2 (-CH₂-) | 2.3-2.5 (t, 2H) | 30-40 |

| C3 (-CH₂-) | 1.6-1.8 (m, 2H) | 20-30 |

| C4 (-CH₂-) | 1.6-1.8 (m, 2H) | 20-30 |

| C5 (-CH₂-) | 2.9-3.1 (t, 2H) | 35-45 |

| C6 (C=O) | - | 195-200 |

| 3-phenoxyphenyl (aromatic) | 7.0-7.8 (m, 9H) | 115-160 |

Note: Predicted values are based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₁₈H₁₈O₄.

Fragmentation Pattern: Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. Key expected fragmentation pathways for this compound would include:

Alpha-cleavage at the ketone, leading to the formation of a [C₆H₅OC₆H₄CO]⁺ ion (m/z 197) and the loss of the C₅H₉O₂ radical.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the aliphatic chain to the ketone oxygen, followed by the elimination of a neutral alkene.

Cleavage of the ether bond, resulting in ions corresponding to the phenoxy group ([C₆H₅O]⁺, m/z 93) and the remaining keto-acid fragment.

Loss of water ([M-H₂O]⁺) from the carboxylic acid group.

Decarboxylation, leading to the loss of CO₂ ([M-CO₂]⁺).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 298 | [M]⁺ (Molecular Ion) |

| 280 | [M-H₂O]⁺ |

| 253 | [M-COOH]⁺ |

| 197 | [C₆H₅OC₆H₄CO]⁺ |

| 93 | [C₆H₅O]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to its key functional groups. A very broad band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. Two distinct carbonyl stretching bands would be prominent: one for the carboxylic acid C=O at approximately 1700-1725 cm⁻¹, and another for the aromatic ketone C=O at around 1680-1690 cm⁻¹. The C-O-C stretching of the diaryl ether would likely appear as a strong band in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the C=C stretching modes, are often strong in the Raman spectrum and would be observed in the 1580-1620 cm⁻¹ region. The carbonyl stretching vibrations would also be Raman active, though their intensities might differ from the IR spectrum. The symmetric C-O-C stretching of the ether linkage is also expected to be a characteristic Raman band. Low-frequency Raman spectroscopy could potentially provide information about the intermolecular vibrational modes related to the packing of the molecules in the solid state. mdpi.comacs.orgresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | Weak |

| Aromatic C-H Stretch | >3000 | Strong |

| Aliphatic C-H Stretch | <3000 | Strong |

| Ketone C=O Stretch | 1680-1690 | Moderate |

| Carboxylic Acid C=O Stretch | 1700-1725 | Moderate |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| Diaryl Ether C-O-C Stretch | 1200-1250 | Moderate |

Chromatographic Method Development for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of a compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and quantifying this compound. A reversed-phase HPLC method would be most suitable.

A typical method would employ a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small amount of acid, e.g., 0.1% formic acid or trifluoroacetic acid, to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase content to elute the compound.

Detection would be most effectively achieved using a UV detector, as the two aromatic rings and the ketone carbonyl group are strong chromophores. The maximum absorbance (λ_max) would likely be in the range of 250-280 nm. A photodiode array (PDA) detector could be used to obtain the full UV spectrum of the peak, which can aid in peak identification and purity assessment. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The purity of a sample would be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. researchgate.netrsc.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Due to the low volatility of the carboxylic acid and the high molecular weight of this compound, direct analysis by Gas Chromatography (GC) is not feasible. However, GC-MS analysis can be performed after derivatization to convert the non-volatile compound into a more volatile derivative.

A common derivatization strategy for compounds containing both carboxylic acid and ketone functionalities involves a two-step process:

Methoximation: The ketone group is first reacted with methoxyamine hydrochloride to form a methoxime derivative. This step prevents the enolization of the ketone during the subsequent silylation step.

Silylation: The carboxylic acid group is then derivatized with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. This derivatization significantly increases the volatility of the molecule. mssm.eduresearchgate.netmdpi.com

The resulting derivative can then be analyzed by GC-MS. The GC separation would likely be performed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The mass spectrometer would provide detection and structural information based on the fragmentation pattern of the derivative. This technique is particularly useful for identifying and quantifying the compound in complex matrices. mssm.edunih.gov

Crystallographic Analysis for Solid-State Molecular Architecture

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and specific atomic coordinates, are not available at this time.

The determination of a molecule's crystal structure is an experimental process that requires the growth of a suitable single crystal, which is then analyzed using X-ray crystallography. Without such an experimental investigation, the precise three-dimensional arrangement of the molecules in the solid state, including intermolecular interactions like hydrogen bonding and van der Waals forces, cannot be definitively described.

Therefore, a detailed discussion of the solid-state molecular architecture with supporting crystallographic data tables is not applicable for this compound based on the current body of scientific literature. Further research, specifically focused on the crystallization and X-ray diffraction analysis of this compound, would be required to elucidate its crystal structure.

Structure Activity Relationship Sar Studies of 6 Oxo 6 3 Phenoxyphenyl Hexanoic Acid and Its Analogues

Identification of Pharmacophoric Features Essential for Biological Interactions

The molecular architecture of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid and its analogs presents several key pharmacophoric features that are essential for their biological activity. These features include a hydrogen bond acceptor (the ketone group), a hydrogen bond donor/acceptor (the carboxylic acid group), and a hydrophobic region (the 3-phenoxyphenyl group).

Studies on related diaryl ether compounds have highlighted the importance of the ether linkage and the aromatic rings in forming crucial interactions with biological targets. The terminal phenoxy group, in particular, is considered a "privileged moiety" in drug design, often engaging in hydrophobic interactions within lipophilic pockets of enzymes or receptors. nih.gov For instance, in some contexts, the phenoxyphenyl group has been shown to form H–π interactions, which are vital for stabilizing the binding conformation. nih.gov

In silico studies on molecules containing a phenoxyphenyl moiety have further elucidated the specific interactions that contribute to their biological effects. For example, the phenoxyphenyl group can participate in π-anion, π-π, and hydrophobic interactions with various amino acid residues within a binding pocket. nih.gov The combination of the flexible ether linkage and the rigid aromatic systems allows the molecule to adopt conformations that are favorable for binding.

Influence of the Hexanoic Acid Backbone Length and Substitution Patterns on Activity

The hexanoic acid backbone of this compound serves as a flexible spacer, and its length and substitution pattern can significantly influence the biological activity of the molecule. The length of the alkyl chain plays a crucial role in positioning the terminal carboxylic acid group for optimal interaction with its target.

While direct studies on the hexanoic acid chain of this specific molecule are not extensively available, research on other classes of compounds, such as n-alkylmorpholine derivatives and phenolipids, has demonstrated a clear structure-activity relationship with respect to alkyl chain length. In many cases, biological activity, such as antibacterial or antioxidant effects, increases with chain length up to a certain point, after which a further increase leads to a decrease in activity. This phenomenon is often attributed to changes in lipophilicity and the ability of the molecule to partition into biological membranes or to adopt a favorable conformation for binding.

For instance, studies on a series of brassinosteroids with varying alkyl substituents at the C-24 position showed that increasing the chain length generally led to decreased activity. researchgate.net Conversely, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbon atoms displayed the highest bactericidal effects. nih.gov These findings suggest that an optimal length of the aliphatic chain is necessary for maximal biological response, and deviations from this optimum can lead to a loss of potency.

Substitutions on the hexanoic acid backbone could also modulate activity by introducing steric hindrance, altering the electronic properties of the molecule, or providing additional points of interaction with the target.

Stereochemical Effects on Biological Potency and Selectivity

The presence of chiral centers in analogues of this compound can have a profound impact on their biological potency and selectivity. Stereoisomers of a compound can exhibit significantly different pharmacological profiles due to the three-dimensional nature of drug-receptor interactions.

The differential activity of stereoisomers can be attributed to one enantiomer fitting more precisely into the binding site of a chiral receptor or enzyme, leading to stronger and more favorable interactions. The other enantiomer may bind with lower affinity or in a non-productive orientation, resulting in reduced or no activity. In some cases, the "inactive" enantiomer can even be responsible for off-target effects. Therefore, the stereochemistry of any chiral center within the hexanoic acid backbone or its substituents would be a critical factor to consider in the design of potent and selective analogues.

Detailed Analysis of the 3-Phenoxyphenyl Group's Contribution to Molecular Interactions and Conformational Dynamics

The 3-phenoxyphenyl group is a large, hydrophobic moiety that is expected to make a significant contribution to the binding affinity of this compound through various non-covalent interactions. The diaryl ether linkage provides a degree of conformational flexibility, allowing the two phenyl rings to adopt different orientations relative to each other, which can be crucial for fitting into a complex binding pocket.

The phenoxy group itself is considered a privileged scaffold in medicinal chemistry due to its ability to participate in favorable interactions with biological targets. nih.gov The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Furthermore, the ether oxygen can act as a hydrogen bond acceptor.

Mechanistic Investigations into the Biological and Biochemical Interactions of 6 Oxo 6 3 Phenoxyphenyl Hexanoic Acid

Enzymatic Interaction and Inhibition Profiling

The biological activity of 6-oxo-hexanoic acid derivatives is largely attributed to their interaction with and modulation of specific enzymes. Research has pinpointed key targets and elucidated the nature of these interactions.

The primary enzyme target identified for 6-oxo-4-phenyl-hexanoic acid derivatives is the Retinoid-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a crucial role as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, such as Interleukin-17 (IL-17). Consequently, the modulation of RORγt activity by these hexanoic acid derivatives positions them as potential therapeutic agents for autoimmune diseases.

Studies have demonstrated that these compounds act as inverse agonists of RORγt. nih.gov An inverse agonist is a type of ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of RORγt, which exhibits high basal activity, inverse agonists suppress its transcriptional activity.

| Enzyme Target | Function | Role in Disease |

|---|---|---|

| Retinoid-related orphan receptor gamma t (RORγt) | Master regulator of Th17 cell differentiation and IL-17 production. | Implicated in the pathogenesis of various autoimmune diseases. |

While specific kinetic parameters for 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid are not available, the mechanism of action for the broader class of 6-oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists has been investigated. These compounds are understood to bind to the ligand-binding domain (LBD) of the RORγt protein. This binding event stabilizes a conformation of the receptor that is transcriptionally inactive.

The inverse agonism is achieved by modulating the interaction of RORγt with co-regulator proteins. By binding to the LBD, these derivatives prevent the recruitment of co-activator proteins and may facilitate the binding of co-repressor proteins, thereby downregulating the expression of target genes like IL-17. The specific mode of inhibition (e.g., competitive, non-competitive) is often complex for nuclear receptors and is best described by the functional outcome of inverse agonism.

Detailed thermodynamic data, such as enthalpy (ΔH) and entropy (ΔS) changes upon binding of this compound to RORγt, are not currently published. However, for the development of potent inhibitors, such studies are crucial. Techniques like Isothermal Titration Calorimetry (ITC) would be employed to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic driving forces of the interaction. This information is invaluable for understanding the nature of the binding, whether it is enthalpy-driven (stronger bonds) or entropy-driven (hydrophobic interactions and conformational changes), which in turn guides further drug design.

Exploration of Cellular and Molecular Target Engagement

The engagement of 6-oxo-hexanoic acid derivatives with their target, RORγt, within a cellular context is a critical step in validating their biological activity. Cellular thermal shift assays (CETSA) and other target engagement assays are used to confirm that the compound can cross the cell membrane and bind to its intracellular target. nih.gov

In the context of RORγt, target engagement would be demonstrated by the inhibition of Th17 cell differentiation and the subsequent reduction in IL-17 production in cell-based assays. These functional assays provide evidence that the binding of the compound to RORγt translates into a measurable biological effect at the cellular level.

Functional Genomics and Proteomics Approaches to Uncover Biological Pathways

To gain a broader understanding of the biological pathways affected by this compound, functional genomics and proteomics approaches would be necessary. Techniques such as RNA sequencing (RNA-Seq) could be used to profile the changes in gene expression in immune cells treated with the compound. This would reveal the downstream effects of RORγt inhibition and could potentially identify off-target effects.

Proteomics studies, using techniques like mass spectrometry, would allow for the global analysis of protein expression and post-translational modifications following treatment with the compound. This could further elucidate the mechanism of action and identify other cellular proteins and pathways that are modulated.

Principles of Rational Design in Modulating Target Selectivity

The development of 6-oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists has been guided by principles of rational drug design. nih.gov Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Key aspects of the rational design process for this class of compounds include:

Structural Scaffolding: The 6-oxo-hexanoic acid scaffold serves as a key structural motif for interacting with the RORγt ligand-binding domain.

Substitution Patterns: Modifications to the phenyl ring and other parts of the molecule are systematically made to enhance binding affinity and selectivity. For instance, the introduction of different substituents can improve interactions with specific amino acid residues in the binding pocket.

Pharmacokinetic Optimization: Rational design also focuses on improving drug-like properties, such as metabolic stability and cell permeability, to ensure that the compound can reach its target in a biological system.

| Design Principle | Objective | Example Approach |

|---|---|---|

| Structure-Activity Relationship (SAR) | To identify key structural features for optimal target interaction. | Systematic modification of functional groups on the phenyl-hexanoic acid scaffold. |

| Target Selectivity | To minimize off-target effects by designing compounds that bind preferentially to RORγt. | Exploiting structural differences between the ligand-binding domains of RORγt and other nuclear receptors. |

| Pharmacokinetic Profiling | To improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | Modifying the molecule to enhance metabolic stability and cell permeability. |

Computational Chemistry and Molecular Modeling of 6 Oxo 6 3 Phenoxyphenyl Hexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid. These calculations provide a fundamental understanding of the molecule's intrinsic stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, DFT can determine the molecule's three-dimensional geometry, electron distribution, and orbital energies.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological receptor. Reactivity descriptors like electronegativity, chemical hardness, and softness can also be calculated to quantify the molecule's reactive nature.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |

Molecular Docking Simulations for Ligand-Receptor Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the structural basis of a molecule's biological activity. Given the structural similarity of this compound to known inhibitors of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), docking simulations are often performed using the ligand-binding domain (LBD) of this protein. RORγt is a key transcription factor in the differentiation of Th17 cells, making it a significant target for autoimmune diseases. nih.gov

The docking process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can elucidate the binding mode, predict the binding energy, and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the receptor. For this compound, the carboxylic acid moiety is predicted to form a crucial hydrogen bond with a key residue in the RORγt LBD, while the phenoxyphenyl group is expected to occupy a hydrophobic pocket.

| Receptor Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| His479 | Hydrogen Bond (with carboxylic acid) | 2.1 |

| Tyr502 | π-π Stacking (with phenoxy ring) | 4.5 |

| Leu324 | Hydrophobic | 3.8 |

| Ile345 | Hydrophobic | 4.1 |

| Cys320 | van der Waals | 3.5 |

Molecular Dynamics Simulations for Conformational Space Exploration and Binding Stability Assessment

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. MD simulations are essential for assessing the stability of the predicted binding pose and exploring the conformational flexibility of both the ligand and the receptor.

An MD simulation of the this compound-RORγt complex, solvated in a water box with physiological ion concentrations, can be run for several nanoseconds. The stability of the complex is typically analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound. Further analyses, such as Root Mean Square Fluctuation (RMSF) and protein-ligand contact mapping, can reveal the flexibility of specific residues and the persistence of key interactions throughout the simulation.

| Metric | Time Scale | Average Value | Interpretation |

|---|---|---|---|

| Protein Backbone RMSD | 100 ns | 1.8 Å | Indicates stable protein structure |

| Ligand RMSD | 100 ns | 0.9 Å | Indicates stable ligand binding pose |

| Protein-Ligand H-Bonds | 100 ns | 1-2 | Key hydrogen bonds are maintained |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a class of compounds like phenoxyphenyl hexanoic acid derivatives, a QSAR model can be developed to predict their inhibitory potency against a target like RORγt.

The process involves creating a dataset of analogous compounds with known biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors—numerical values that encode chemical information about properties like size, shape, lipophilicity, and electronic features—is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that relates these descriptors to the observed activity. A statistically robust QSAR model, validated by its high correlation coefficient (r²) and predictive power (q²), can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov

| Parameter | Value | Description |

|---|---|---|

| QSAR Equation | pIC50 = 0.6logP - 0.2TPSA + 1.5*N_HDon + 3.4 | Relates descriptors to biological activity (pIC50) |

| r² (Correlation Coefficient) | 0.92 | Goodness of fit for the training set |

| q² (Cross-validation r²) | 0.78 | Predictive power of the model |

| Key Descriptors | logP, TPSA, N_HDon | Lipophilicity, Polar Surface Area, H-Bond Donors |

In Silico Prediction of Potential Biological Targets and Pathways

Beyond investigating a single, hypothesized target, computational methods can also be used to predict other potential biological targets for this compound. This process, often called target fishing or reverse docking, helps in identifying potential off-target effects or new therapeutic applications for the compound.

One common approach is to screen the ligand against a large library of known protein structures using docking algorithms. Targets that show favorable binding scores are identified as potential hits. Another method involves pharmacophore-based screening, where the key chemical features of the ligand (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) are used to search databases for proteins that have binding sites complementary to this pharmacophore. The predicted targets can then be analyzed for their roles in various biological pathways to understand the compound's potential broader biological impact.

| Predicted Target | Method | Confidence Score | Associated Pathway |

|---|---|---|---|

| RORγt | Reverse Docking | 0.95 | Th17 Cell Differentiation |

| Peroxisome Proliferator-Activated Receptor (PPARγ) | Reverse Docking | 0.78 | Lipid Metabolism |

| Cyclooxygenase-2 (COX-2) | Pharmacophore Screening | 0.71 | Inflammation |

| Thyroid Hormone Receptor (TRβ) | Reverse Docking | 0.65 | Hormone Signaling |

Metabolic Fate and Biotransformation Studies of 6 Oxo 6 3 Phenoxyphenyl Hexanoic Acid

In Vitro Metabolic Stability Assessment in Biological Matrices

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. This is typically assessed in vitro by measuring the rate of disappearance of the parent compound over time when incubated with biological matrices such as liver microsomes or hepatocytes. nih.govwuxiapptec.com For 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid, its stability would be influenced by the presence of several metabolically susceptible sites: the ketone group, the aromatic rings of the phenoxyphenyl moiety, and the aliphatic hexanoic acid chain.

In vitro test systems like human liver microsomes (HLM) primarily contain Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, and are suitable for evaluating oxidative metabolism. bioivt.com Suspension hepatocytes, on the other hand, contain a fuller complement of both Phase I and Phase II enzymes (like UDP-glucuronosyltransferases or UGTs), offering a more comprehensive view of metabolic clearance. wuxiapptec.combioivt.com

Based on its structural features, the metabolic liability of this compound would likely involve:

Ketone Reduction: The oxo group is a prime target for reduction by carbonyl reductases present in the cytosolic fraction of hepatocytes.

Aromatic Hydroxylation: The phenoxyphenyl group is susceptible to hydroxylation by CYP enzymes located in microsomes.

Carboxylic Acid Conjugation: The hexanoic acid moiety can undergo glucuronidation via UGTs (a Phase II reaction), a process more comprehensively captured in hepatocyte systems.

Aliphatic Chain Oxidation: The hexanoic acid chain could potentially undergo oxidation, although this is often a slower process compared to the aforementioned pathways.

The intrinsic clearance (CLint) and in vitro half-life (t1/2) would be determined by the combined rates of these reactions. Compounds with multiple metabolic pathways often exhibit higher clearance and lower metabolic stability.

Table 1: Predicted Metabolic Pathways Influencing In Vitro Stability of this compound

| Metabolic Pathway | Structural Moiety | Primary Enzyme Class | Predominant Biological Matrix |

| Ketone Reduction | Oxo group | Carbonyl Reductases | Hepatocytes (Cytosol) |

| Aromatic Hydroxylation | Phenoxyphenyl group | Cytochrome P450s (CYPs) | Liver Microsomes, Hepatocytes |

| Glucuronidation | Carboxylic acid | UGTs | Hepatocytes |

| Aliphatic Oxidation | Hexanoic acid chain | Cytochrome P450s (CYPs) | Liver Microsomes, Hepatocytes |

Identification and Characterization of Major Metabolites and Biotransformation Products

The biotransformation of this compound is predicted to yield several major metabolites through Phase I and Phase II reactions.

Phase I Metabolites:

Hydroxy Metabolite (Alcohol): The most probable initial transformation is the reduction of the 6-oxo group to a secondary alcohol, forming 6-Hydroxy-6-(3-phenoxyphenyl)hexanoic acid. This reaction is catalyzed by carbonyl reductases. This is a common pathway for xenobiotics containing a ketone moiety.

Aromatic Hydroxylation Products: The phenoxyphenyl group is susceptible to CYP-mediated hydroxylation at various positions on either aromatic ring. This would result in a series of phenolic metabolites. For instance, hydroxylation of the terminal phenyl ring is a common metabolic route for diphenyl ether.

Aliphatic Chain Metabolites: While likely a minor pathway, oxidation of the hexanoic acid chain could occur, potentially leading to shorter-chain dicarboxylic acids through pathways analogous to omega-oxidation. wikipedia.orgbyjus.com

Phase II Metabolites:

Acyl Glucuronide: The carboxylic acid group is a key site for conjugation. The parent compound can be directly conjugated with glucuronic acid by UGT enzymes to form an acyl glucuronide, a major route of elimination for many carboxylic acid-containing drugs. nih.govresearchgate.net

Ether Glucuronides: The phenolic metabolites formed from aromatic hydroxylation can subsequently undergo glucuronidation at the newly introduced hydroxyl group to form ether glucuronides.

Alcohol Glucuronide: The secondary alcohol metabolite (from ketone reduction) can also be a substrate for UGT enzymes, leading to the formation of its corresponding glucuronide conjugate.

Table 2: Predicted Major Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Reaction | Enzyme Class |

| M1 | 6-Hydroxy-6-(3-phenoxyphenyl)hexanoic acid | Ketone Reduction | Carbonyl Reductase |

| M2 | Hydroxy-6-oxo-6-(3-phenoxyphenyl)hexanoic acid | Aromatic Hydroxylation | Cytochrome P450 |

| M3 | This compound glucuronide | Acyl Glucuronidation | UGT |

| M4 | M2-glucuronide conjugate | Ether Glucuronidation | UGT |

| M5 | M1-glucuronide conjugate | O-Glucuronidation | UGT |

Enzymatic Pathways Involved in the Metabolism of Related Oxo-hexanoic Acids

The metabolism of structurally similar compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) with oxo-carboxylic acid structures, provides significant insight into the enzymatic pathways likely involved in the biotransformation of this compound.

Carbonyl Reductases: These enzymes are crucial for the metabolism of ketones. For example, the NSAID loxoprofen, a prodrug, is activated via reduction of its ketone group to a trans-alcohol metabolite by carbonyl reductases in the liver. A similar reduction of the 6-oxo group is highly anticipated for the target compound.

Cytochrome P450 (CYP) System: This superfamily of enzymes is central to the oxidative metabolism of xenobiotics.

CYP3A4 and CYP2C9: These isoforms are known to be involved in the hydroxylation of the aromatic rings of many drugs, including ketoprofen (B1673614). They are predicted to catalyze the hydroxylation of the phenoxyphenyl moiety.

UDP-Glucuronosyltransferases (UGTs): These are the primary enzymes responsible for Phase II glucuronidation reactions. The carboxylic acid group of fenoprofen (B1672519) and ketoprofen is readily conjugated with glucuronic acid. Similarly, the carboxylic acid of this compound and its hydroxylated metabolites would be primary substrates for UGT enzymes.

Comparative Metabolism with Structurally Related Aromatic and Aliphatic Carboxylic Acids

The metabolism of this compound can be compared with both aromatic and aliphatic carboxylic acids to understand the influence of its hybrid structure.

Comparison with Aromatic Carboxylic Acids (e.g., NSAIDs like Fenoprofen):

Similarities: Like fenoprofen, which possesses a 3-phenoxyphenyl group, the primary metabolic pathways for the aromatic portion of the target molecule are expected to be aromatic hydroxylation followed by glucuronide conjugation. The carboxylic acid moiety in both is a prime target for direct acyl glucuronidation. scite.ai

Differences: The key difference is the presence of the oxo-hexanoic acid side chain. Unlike the simpler propionic acid side chain of fenoprofen, the longer chain and the ketone group in the target compound introduce additional metabolic sites, specifically ketone reduction and potential chain oxidation.

Comparison with Aliphatic Carboxylic Acids:

Similarities: The hexanoic acid chain shares characteristics with endogenous medium-chain fatty acids. As such, it could theoretically be a substrate for enzymes involved in fatty acid oxidation. nih.gov

Differences: The metabolism of simple, linear aliphatic carboxylic acids is often dominated by β-oxidation, where the chain is shortened by two-carbon units. nih.gov However, the presence of the bulky 3-phenoxyphenyl group at the 6-position sterically hinders the enzymes required for β-oxidation. Therefore, this pathway is unlikely to be significant for this compound. Instead, ω-oxidation (oxidation at the terminal carbon) or other oxidative pathways targeting the aliphatic chain are more plausible, though likely minor compared to reactions at the ketone and aromatic rings. nih.govallen.in Xenobiotic carboxylic acids can also be activated to coenzyme A (CoA) thioesters, which can interfere with lipid metabolism. acs.orgnih.gov

Applications of 6 Oxo 6 3 Phenoxyphenyl Hexanoic Acid As a Chemical Probe and Research Tool

Design and Synthesis of Labeled Analogues for Target Identification and Validation

The development of labeled analogues of bioactive molecules is a cornerstone of modern chemical biology, enabling the precise identification and validation of their biological targets. For compounds like 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid, which are structurally similar to known modulators of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), the synthesis of labeled versions is a critical step in confirming their mechanism of action. nih.govresearchgate.net

Labeled analogues can be designed in several ways, including isotopic labeling and the attachment of fluorescent probes. Isotopic labeling, which involves the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is invaluable for techniques like mass spectrometry-based proteomics to identify protein binding partners.

More directly, fluorescently labeled analogues serve as powerful tools for in vitro and in-cell imaging, allowing researchers to visualize the subcellular localization of the compound and its target. The design of such probes involves the strategic attachment of a fluorophore to a position on the parent molecule that does not interfere with its biological activity. For instance, in the context of RORγt, researchers have successfully developed fluorescent probes based on known allosteric inhibitors. nih.gov These probes are instrumental in high-throughput screening and fluorescence polarization assays to identify new ligands that bind to the target protein. nih.gov

The synthesis of these labeled analogues typically involves multi-step organic chemistry protocols. For a compound like this compound, a synthetic route might involve the late-stage introduction of a labeled functional group or the use of a labeled starting material in the synthetic pathway. The choice of label and its point of attachment are guided by structure-activity relationship (SAR) studies to ensure that the probe retains its affinity and selectivity for the intended target.

Utilization in Biochemical and Cell-Based Assays for Pathway Elucidation

Compounds based on the 6-oxo-hexanoic acid scaffold have proven to be valuable tools in a variety of biochemical and cell-based assays designed to elucidate the function of specific biological pathways. In particular, derivatives of the closely related 6-oxo-4-phenyl-hexanoic acid have been identified as inverse agonists of RORγt, a key transcription factor in the differentiation of T helper 17 (Th17) cells. nih.govresearchgate.net Th17 cells are implicated in a range of autoimmune and inflammatory diseases, making RORγt a significant therapeutic target. nih.govdrugdiscoverytrends.com

The utility of these compounds as research tools is demonstrated by their application in a variety of assays:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays are used to study the binding of the compound to its target protein and its effect on protein-protein interactions. For example, a TR-FRET assay can measure the ability of a 6-oxo-hexanoic acid derivative to displace a co-activator peptide from the ligand-binding domain of RORγt, providing a quantitative measure of its inverse agonist activity. nih.govplos.org

Luciferase Reporter Assays: In these cell-based assays, a reporter gene (luciferase) is placed under the control of a promoter that is regulated by the target transcription factor (e.g., RORγt). The activity of the compound can then be assessed by measuring the level of luciferase expression. A decrease in luciferase activity in the presence of the compound indicates that it is inhibiting the transcriptional activity of the target. nih.govresearchgate.net

Cellular Thermal Shift Assays (CETSA): This method assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the thermal stability of the protein. The binding of a ligand typically stabilizes the protein, leading to a higher melting temperature.

Cytokine Release Assays: To confirm the biological effect of these compounds in a more physiologically relevant setting, primary human T-cells can be polarized towards a Th17 phenotype and treated with the compound. The levels of key cytokines, such as Interleukin-17 (IL-17), are then measured to determine the compound's inhibitory effect on the Th17 pathway. plos.orgplos.org

Below is a table summarizing the types of assays in which 6-oxo-hexanoic acid derivatives and similar RORγt modulators are employed:

| Assay Type | Purpose | Key Readout | Reference |

| TR-FRET | Quantify binding to RORγt and displacement of co-activators. | FRET signal | nih.govplos.org |

| Luciferase Reporter Assay | Measure inhibition of RORγt transcriptional activity. | Luminescence | nih.govresearchgate.net |

| Primary Human Th17 Cell Assay | Assess inhibition of IL-17A production in immune cells. | IL-17A concentration (ELISA) | plos.org |

| Mouse Thymocyte Apoptosis Assay | Evaluate potential effects on thymocyte development. | Cell viability (ATP levels) | plos.org |

Potential as a Starting Scaffold for Novel Chemical Library Development in High-Throughput Screening

The discovery of bioactive compounds is often initiated through high-throughput screening (HTS) of large and diverse chemical libraries. mdpi.com The 6-oxo-hexanoic acid scaffold has demonstrated its potential as a valuable starting point for the development of such libraries. The identification of a 6-oxo-4-phenyl-hexanoic acid derivative as a RORγt ligand through a high-throughput screen highlights the promise of this chemical framework. researchgate.net

Once an initial "hit" compound is identified, a chemical library is often designed and synthesized around this scaffold to explore the structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profile. For the this compound scaffold, a medicinal chemistry campaign would likely involve systematic modifications at several key positions:

The Phenylphenyl Moiety: The substitution pattern on both phenyl rings can be varied to explore interactions with different regions of the target's binding pocket.

The Hexanoic Acid Chain: The length and rigidity of the aliphatic chain can be altered to optimize the compound's orientation and binding affinity.

The Carboxylic Acid Group: This functional group can be replaced with other acidic moieties or bioisosteres to improve properties such as cell permeability and metabolic stability.

Virtual screening is another powerful tool that can be used in conjunction with HTS to identify novel modulators of a biological target. mdpi.com By using the known structure of a hit compound like a 6-oxo-hexanoic acid derivative, computational models can be built to screen virtual libraries of millions of compounds to identify those with a high probability of binding to the target. This approach can significantly accelerate the discovery of new chemical probes and potential therapeutic agents.

The development of chemical libraries based on promising scaffolds like this compound is a critical component of modern drug discovery and chemical biology, enabling the systematic exploration of chemical space to identify molecules with desired biological activities.

Future Research Directions and Advanced Methodologies for 6 Oxo 6 3 Phenoxyphenyl Hexanoic Acid

Innovative Synthetic Strategies for Enhanced Accessibility and Diversity

Currently, there is a lack of published innovative synthetic strategies tailored specifically for 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid. General methodologies for the synthesis of related 6-aryl-4-oxohexanoic acids often involve the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. However, to enhance accessibility and create a diverse library of analogs for structure-activity relationship (SAR) studies, more advanced and efficient synthetic routes are required.

Future research could focus on:

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, leading to higher purity and easier scalability.

Combinatorial Synthesis: Developing combinatorial approaches to rapidly generate a wide range of derivatives with modifications on the phenoxyphenyl group and the hexanoic acid chain. This would be instrumental in systematically exploring the chemical space around the core structure.

Table 1: Potential Synthetic Methodologies for Exploration

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | Higher efficiency, milder reaction conditions, functional group tolerance. | Development of specific catalysts for the coupling of phenoxyphenyl precursors with hexanoic acid synthons. |

| Flow Chemistry | Improved safety, scalability, and product consistency. | Optimization of reactor design and reaction conditions for continuous production. |

| Combinatorial Chemistry | Rapid generation of a diverse library of analogs for high-throughput screening. | Design of a versatile synthetic scheme amenable to automated synthesis and purification. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) in the design and optimization of this compound and its derivatives is a completely unexplored area. These computational tools have the potential to accelerate the discovery of novel analogs with improved properties.

Future directions in this domain would involve:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives based on their structural features.

De Novo Design: Utilizing generative models to design new molecules with desired properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles.

Virtual Screening: Employing ML-based virtual screening techniques to efficiently screen large chemical libraries for potential hits that share the this compound scaffold.

Table 2: AI and Machine Learning Applications in Drug Discovery

| AI/ML Technique | Application in Molecular Design | Potential Impact on Research |

| QSAR Modeling | Predicting biological activity and physicochemical properties. | Prioritization of synthetic targets and reduction of experimental costs. |

| Generative Models | Designing novel molecular structures with optimized properties. | Exploration of novel chemical space and discovery of patentable compounds. |

| Virtual Screening | Identifying potential lead compounds from large databases. | Acceleration of the hit-to-lead optimization process. |

Application of Advanced Biophysical Techniques for Ligand-Target Interactions

To date, there is no specific information on the biological targets of this compound, and consequently, no studies utilizing advanced biophysical techniques to investigate its interactions. Identifying the molecular targets is a critical first step in understanding its mechanism of action.

Once a biological target is identified, a range of biophysical techniques could be employed:

Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics of the compound with its target protein in real-time.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction, providing insights into the driving forces of complex formation.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To obtain high-resolution structural information of the compound bound to its target, which is crucial for structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site and study the conformational changes in both the ligand and the target upon binding.

Table 3: Advanced Biophysical Techniques for Studying Ligand-Target Interactions

| Technique | Information Obtained | Significance for Drug Development |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association (ka) and dissociation (kd) rates. | Ranking of compound potency and optimization of binding kinetics. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Understanding the thermodynamic drivers of binding for rational design. |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the ligand-target complex. | Facilitating structure-based drug design and lead optimization. |

| NMR Spectroscopy | Binding site identification and conformational changes. | Guiding modifications to improve binding and selectivity. |

Exploration of New Biological Functions and Therapeutic Avenues based on Mechanistic Insights

The biological functions and potential therapeutic applications of this compound remain to be elucidated. The structural similarity to compounds targeting nuclear receptors like RORγt suggests that it could have potential in immunology and inflammation. However, its unique 3-phenoxyphenyl moiety may confer novel biological activities.

Future research should focus on:

Target Identification and Validation: Utilizing techniques such as chemical proteomics and genetic screening to identify the specific cellular targets of the compound.

Phenotypic Screening: Conducting high-throughput phenotypic screens to identify novel biological effects in various disease models, such as cancer, metabolic disorders, or neurodegenerative diseases.

Mechanism of Action Studies: Once a biological activity is confirmed, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular and cellular levels. This knowledge will be crucial for identifying potential therapeutic indications.

Q & A

Q. What synthetic strategies are recommended for synthesizing 6-Oxo-6-(3-phenoxyphenyl)hexanoic acid, and how can reaction efficiency be optimized?

A viable synthetic route involves coupling phenoxyphenyl derivatives with hexanoic acid precursors via esterification or amidation. For example, succinimidyl ester intermediates (e.g., 6-oxo-6-(azadibenzocyclooctyn-1-yl)hexanoic acid succinimidyl ester) can react with phenoxyphenyl amines under mild conditions (e.g., DCM:MeOH solvent system, 24-hour reaction time). Flash chromatography (DCM:MeOH, 95:5) is effective for purification, yielding viscous oils with ~40% efficiency. Optimizing stoichiometry and using catalysts like EDC/NHS can enhance coupling yields .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

- Mass Spectrometry (MS): High-resolution Orbitrap instruments (e.g., Q Exactive Orbitrap) with ESI/NSI ionization confirm molecular weight (e.g., [M+H]+ = 1055.4105) and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves aromatic protons (3-phenoxyphenyl group) and carbonyl signals (6-oxohexanoic acid backbone).

- Chromatography: Reverse-phase HPLC with UV detection ensures purity (>95%). Reference spectral libraries (e.g., HMDB, PubChem) for cross-validation .

Q. How can extraction protocols for hexanoic acid derivatives be adapted for isolating this compound from complex mixtures?

Fatty acid-based extraction methods, such as using hexanoic acid as a solvent, leverage hydrogen-bonding interactions to isolate carboxylic acids. A homogeneous organic phase model (e.g., hexanoic acid in aqueous solutions) can be applied, with adjustments for the compound’s hydrophobicity. Post-extraction, acid-base partitioning (pH 6–7) enhances recovery .

Q. What in vitro bioactivity screening approaches are suitable for evaluating its pharmacological potential?

- Enzyme Inhibition Assays: Test DPP-IV inhibition (common target for hexanoic acid derivatives) using fluorogenic substrates.

- Antimicrobial Susceptibility Testing: Broth microdilution (MIC determination) against Gram-positive/negative strains, referencing protocols for structurally similar antibiotics .

Advanced Research Questions

Q. How can metabolic engineering enhance microbial production of C6 compounds like this compound?

Engineer Clostridium sp. JS66 to overexpress thiolase (key for chain elongation) and alcohol dehydrogenases (ADH). Mixotrophic fermentation (glucose + syngas) boosts acetyl-CoA pools, enabling C6 synthesis. Trace metals (e.g., tungsten, selenium) are critical for enzyme activity, with yields reaching 113 mg/L hexanoic acid under optimized pH (6.2) .

Q. What molecular mechanisms underlie hexanoic acid-induced resistance in plant-pathogen systems, and can they apply to this derivative?